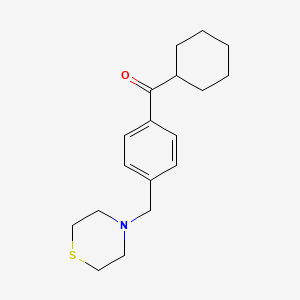

Cyclohexyl 4-(thiomorpholinomethyl)phenyl ketone

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of cyclohexyl 4-(thiomorpholinomethyl)phenyl ketone follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex polyfunctional organic compounds. The official IUPAC name for this compound is cyclohexyl[4-(4-thiomorpholinylmethyl)phenyl]methanone, which accurately describes the structural arrangement of its constituent molecular fragments. This nomenclature reflects the ketone functional group connecting a cyclohexyl moiety to a substituted phenyl ring bearing a thiomorpholinylmethyl substituent at the para position.

The compound bears the Chemical Abstracts Service registry number 898783-34-1, providing unambiguous identification within chemical databases and literature. Alternative systematic names include methanone, cyclohexyl[4-(4-thiomorpholinylmethyl)phenyl]-, which represents the functional class nomenclature approach where the ketone is treated as a substituted methanone derivative. The molecular formula C18H25NOS indicates the presence of eighteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom, yielding a molecular weight of 303.46 atomic mass units.

The International Chemical Identifier for this compound is InChI=1S/C18H25NOS/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h6-9,16H,1-5,10-14H2, while the corresponding InChI Key is FNYRLOFGBBVSAO-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is O=C(C1=CC=C(C=C1)CN2CCSCC2)C3CCCCC3, which provides a linear notation describing the connectivity pattern of all atoms within the molecule.

| Identifier Type | Value |

|---|---|

| IUPAC Name | cyclohexyl[4-(4-thiomorpholinylmethyl)phenyl]methanone |

| CAS Registry Number | 898783-34-1 |

| Molecular Formula | C18H25NOS |

| Molecular Weight | 303.46 g/mol |

| InChI Key | FNYRLOFGBBVSAO-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional architecture arising from the combination of flexible alicyclic rings, rigid aromatic systems, and conformationally mobile substituents. The cyclohexyl ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated carbocycles. This conformation minimizes torsional strain and steric interactions between adjacent carbon-hydrogen bonds, with the cyclohexyl substituent preferentially occupying an equatorial position to avoid unfavorable 1,3-diaxial interactions.

The thiomorpholine heterocycle within the substituent group demonstrates characteristic conformational behavior similar to other six-membered rings containing sulfur atoms. Research on related thiomorpholine-containing compounds indicates that this ring system typically adopts a chair conformation, with specific atoms deviating from the least squares plane to accommodate the larger atomic radius of sulfur compared to carbon. The thiomorpholine ring in this compound exhibits puckering parameters consistent with chair conformations observed in analogous structures, where carbon atoms adjacent to sulfur show systematic deviations from planarity.

The central phenyl ring maintains planarity as expected for aromatic systems, with the thiomorpholinomethyl substituent extending from the para position through a methylene bridge. This methylene linkage provides conformational flexibility, allowing rotation around the carbon-carbon bond connecting the aromatic ring to the thiomorpholine nitrogen atom. The preferred conformation of this substituent is influenced by steric interactions between the bulky thiomorpholine ring and the phenyl system, as well as electronic effects arising from the electron-donating nature of the nitrogen atom.

The carbonyl group connecting the cyclohexyl and phenyl moieties exhibits characteristic tetrahedral geometry around the carbon atom, with bond angles approaching 120 degrees due to the trigonal planar arrangement of the three substituents around the carbonyl carbon. The carbon-oxygen double bond length approximates 1.22 angstroms, typical for ketone functional groups, while the carbon-carbon bonds to the cyclohexyl and phenyl groups measure approximately 1.50 angstroms.

| Structural Feature | Geometric Parameter | Typical Value |

|---|---|---|

| Cyclohexyl Ring Conformation | Chair form | Most stable |

| Thiomorpholine Ring Conformation | Chair form | Preferred |

| Carbonyl Bond Length | C=O distance | ~1.22 Å |

| Aromatic Ring | Planarity | Maintained |

| Methylene Bridge | C-N rotation | Free rotation |

Electronic Structure and Orbital Hybridization

The electronic structure of this compound reflects the diverse hybridization states and bonding patterns present within its molecular framework. The carbonyl carbon atom exhibits sp2 hybridization, forming three sigma bonds with adjacent atoms and retaining one unhybridized p orbital for pi bond formation with oxygen. This hybridization pattern results in trigonal planar geometry around the carbonyl carbon, with bond angles of approximately 120 degrees and the pi bond perpendicular to the molecular plane containing the three sigma bonds.

The oxygen atom in the carbonyl group demonstrates sp2 hybridization with two bonding orbitals participating in sigma and pi bond formation with carbon, while two additional sp2 hybrid orbitals contain lone electron pairs. These lone pairs occupy higher energy levels and serve as the highest occupied molecular orbital in the molecule, influencing its chemical reactivity and electronic properties. The pi antibonding orbital of the carbonyl group represents the lowest unoccupied molecular orbital, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

Carbon atoms within the cyclohexyl ring exhibit sp3 hybridization, forming tetrahedral arrangements with bond angles of approximately 109.5 degrees. This hybridization pattern extends throughout the saturated carbocyclic framework, providing the structural foundation for the chair conformation and its associated conformational stability. The carbon-hydrogen bonds in the cyclohexyl ring result from overlap between carbon sp3 hybrid orbitals and hydrogen 1s orbitals, generating strong sigma bonds with minimal directional character.

The aromatic phenyl ring demonstrates sp2 hybridization for all carbon atoms, with each carbon contributing one electron to the delocalized pi system that confers aromatic stability. The six-electron pi system occupies molecular orbitals that extend above and below the plane of the ring, creating regions of electron density that influence intermolecular interactions and chemical reactivity. The nitrogen atom in the thiomorpholine ring exhibits sp3 hybridization, with one lone pair occupying a hybrid orbital and contributing to the basic character of the heterocycle.

The sulfur atom within the thiomorpholine ring demonstrates sp3 hybridization similar to oxygen in analogous morpholine systems, though with expanded valence capabilities due to available d orbitals. This hybridization accommodates two bonding electron pairs forming carbon-sulfur bonds and two lone electron pairs, with the larger atomic radius of sulfur influencing the ring geometry and conformational preferences compared to all-carbon or nitrogen-oxygen analogs.

| Atom Type | Hybridization | Geometry | Bond Angles |

|---|---|---|---|

| Carbonyl Carbon | sp2 | Trigonal planar | ~120° |

| Carbonyl Oxygen | sp2 | Bent | ~120° |

| Cyclohexyl Carbons | sp3 | Tetrahedral | ~109.5° |

| Aromatic Carbons | sp2 | Trigonal planar | 120° |

| Thiomorpholine Nitrogen | sp3 | Tetrahedral | ~109.5° |

| Thiomorpholine Sulfur | sp3 | Bent | ~109.5° |

Comparative Analysis with Thiomorpholine-Containing Analogues

Comparative structural analysis of this compound with related thiomorpholine-containing analogues reveals significant insights into structure-property relationships within this compound class. The closely related compound cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone, bearing the CAS number 898782-58-6, differs only in the position of the thiomorpholinomethyl substituent on the phenyl ring. This positional isomer exhibits a molecular formula of C18H25NOS and molecular weight of 303.46, identical to the para-substituted analog, demonstrating that substitution pattern influences molecular geometry without affecting overall molecular composition.

The cyclobutyl analog, cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone with CAS number 898783-30-7, provides insight into the effects of ring size on molecular properties. This compound exhibits a molecular formula of C16H21NOS and molecular weight of 275.4, reflecting the replacement of the six-membered cyclohexyl ring with a four-membered cyclobutyl system. The smaller ring size introduces additional ring strain and altered conformational preferences compared to the cyclohexyl analog, potentially influencing both physical properties and chemical reactivity patterns.

Mechanochemical synthesis studies of related α-amino thioketones demonstrate the versatility of thiomorpholine-containing systems in synthetic transformations. These investigations reveal that compounds incorporating thiomorpholine moieties can undergo diverse chemical reactions while maintaining structural integrity of the heterocyclic ring system. The mechanochemical approach provides catalyst-free synthetic routes to thiomorpholine-containing ketones, highlighting the inherent stability and synthetic accessibility of these molecular frameworks.

Conformational analysis of thiomorpholine rings in related pharmaceutical compounds indicates consistent adoption of chair conformations across diverse structural contexts. Studies of ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinopropanoyl) compounds demonstrate that thiomorpholine rings maintain characteristic puckering parameters regardless of the nature of attached substituents. These findings suggest that the thiomorpholine moiety in this compound adopts similar conformational preferences to those observed in structurally related analogs.

The electronic properties of thiomorpholine-containing compounds show systematic variations based on substituent patterns and ring attachments. Comparative studies indicate that the electron-donating nature of the thiomorpholine nitrogen influences the electronic distribution throughout the molecular framework, particularly affecting the reactivity of adjacent functional groups. This electronic influence extends through the methylene bridge to impact the aromatic ring electronics and potentially the carbonyl group reactivity in ketone analogs.

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 898783-34-1 | C18H25NOS | Para-substitution pattern |

| Cyclohexyl 2-(thiomorpholinomethyl)phenyl ketone | 898782-58-6 | C18H25NOS | Ortho-substitution pattern |

| Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone | 898783-30-7 | C16H21NOS | Four-membered vs six-membered ring |

| Cyclohexyl 3-(piperidinomethyl)phenyl ketone | 898793-72-1 | C19H27NO | Piperidine vs thiomorpholine |

属性

IUPAC Name |

cyclohexyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NOS/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h6-9,16H,1-5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYRLOFGBBVSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642947 | |

| Record name | Cyclohexyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-34-1 | |

| Record name | Cyclohexyl[4-(4-thiomorpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Cyclohexyl Phenyl Ketone Core

The cyclohexyl phenyl ketone intermediate is commonly prepared via Friedel-Crafts acylation using cyclohexanecarbonyl chloride and benzene derivatives:

Step 1: Hydrogenation of Benzoic Acid to Cyclohexanecarboxylic Acid

- Benzoic acid undergoes catalytic hydrogenation under high temperature and pressure to yield cyclohexanecarboxylic acid with high conversion and selectivity (>99%).

- This reaction requires specialized high-pressure reactors.

Step 2: Conversion to Cyclohexanecarbonyl Chloride

- The cyclohexanecarboxylic acid is converted to the corresponding acid chloride using chlorinating agents such as thionyl chloride or phosphorus trichloride at relatively low temperatures.

- This step is conducted without isolating the acid intermediate to streamline the process.

Step 3: Friedel-Crafts Acylation

- The acid chloride reacts with benzene in the presence of anhydrous aluminum trichloride (AlCl3) to form cyclohexyl phenyl ketone.

- This reaction proceeds under atmospheric pressure and moderate temperatures.

- The process is efficient, with high yield and selectivity, and avoids intermediate purification steps, enhancing commercial viability.

Summary Table: Cyclohexyl Phenyl Ketone Synthesis

| Step | Reaction | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| 1 | Hydrogenation of benzoic acid | High temp & pressure, catalytic | >99% conversion/selectivity | Requires pressure reactor |

| 2 | Chlorination to acid chloride | Low temp, thionyl chloride | Quantitative | No intermediate isolation |

| 3 | Friedel-Crafts acylation | AlCl3, atmospheric pressure | High yield/selectivity | Direct use of reaction mixture |

Alternative Synthetic Routes and Considerations

- Reductive Amination: An alternative approach involves reductive amination of cyclohexyl 4-formylphenyl ketone with thiomorpholine under reducing conditions (e.g., NaBH4 or catalytic hydrogenation).

- Direct Substitution: In some cases, direct nucleophilic substitution on a suitable leaving group (e.g., halomethylated phenyl ketone) with thiomorpholine is feasible.

- Purification: Final products are purified by standard techniques such as flash chromatography, crystallization, or precipitation.

Research Findings and Reaction Optimization

Reaction Efficiency and Yields

- The integrated one-pot process from benzoic acid to cyclohexyl phenyl ketone avoids intermediate isolation, significantly improving yield and reducing waste.

- Mannich-type reactions for thiomorpholinomethyl substitution generally achieve high selectivity and good yields (often >80%) under optimized conditions.

Analytical Characterization

- NMR Spectroscopy: Used to confirm the structure and purity of intermediates and final products.

- Gas Chromatography/Mass Spectrometry (GC/MS): Employed for monitoring reaction progress and detecting impurities.

- Chromatographic Purification: Flash chromatography with silica gel and appropriate eluents (e.g., ethyl acetate/n-hexane mixtures) is standard.

Summary Table of Preparation Steps for this compound

| Step | Reactants | Conditions | Reaction Type | Outcome |

|---|---|---|---|---|

| 1 | Benzoic acid + H2 | High temp & pressure, catalyst | Hydrogenation | Cyclohexanecarboxylic acid |

| 2 | Cyclohexanecarboxylic acid + SOCl2 | Low temp, inert atmosphere | Chlorination | Cyclohexanecarbonyl chloride |

| 3 | Cyclohexanecarbonyl chloride + benzene + AlCl3 | Atmospheric pressure | Friedel-Crafts acylation | Cyclohexyl phenyl ketone |

| 4 | Cyclohexyl phenyl ketone + formaldehyde + thiomorpholine + acid catalyst | Mild heating, solvent | Mannich condensation | This compound |

Notes on Industrial Production

- The described synthetic route is scalable and has been adapted for industrial production due to its high yield, selectivity, and avoidance of intermediate purification.

- Use of pressure reactors and controlled reaction parameters ensures reproducibility.

- The process minimizes hazardous waste and reduces production costs by integrating steps.

化学反应分析

Types of Reactions: Cyclohexyl 4-(thiomorpholinomethyl)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

科学研究应用

Cyclohexyl 4-(thiomorpholinomethyl)phenyl ketone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities, is ongoing.

作用机制

The mechanism of action of Cyclohexyl 4-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl ketone moiety may also play a role in binding to active sites or interacting with other biomolecules. Detailed studies on the exact pathways and molecular targets are still under investigation .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physical, and reactivity differences between Cyclohexyl 4-(thiomorpholinomethyl)phenyl ketone and related compounds:

Structural and Functional Group Analysis

- Thiomorpholinomethyl vs. This could influence pharmacokinetic properties in pharmaceutical applications .

- Cyclohexyl vs. Cyclobutyl : The cyclohexyl group reduces ring strain compared to cyclobutyl analogs, likely slowing reaction rates in nucleophilic additions (e.g., with NaBH₄). Cyclohexyl phenyl ketones exhibit intermediate reactivity between cyclopentyl (faster) and cyclobutyl (slower) derivatives .

Reactivity and Stability

- Reduction Reactions: Cyclohexyl phenyl ketones react slower with NaBH₄ than cyclopentyl analogs due to conformational effects, despite lower strain. The thiomorpholinomethyl group may further modulate reactivity by sterically hindering the ketone or altering electron density .

- Hydrolytic Stability : Thiomorpholine’s sulfur atom may increase susceptibility to oxidation compared to morpholine or piperidine derivatives, though direct data are lacking.

Spectroscopic Properties

- NMR Shifts: The thiomorpholinomethyl group is expected to produce distinct ¹H and ¹³C NMR signals. For example, the methylene protons adjacent to sulfur (CH₂-S) may resonate near δ 2.5–3.5 ppm, while the cyclohexyl protons would appear as multiplet signals around δ 1.0–2.0 ppm, similar to other cyclohexyl phenyl ketones .

生物活性

Cyclohexyl 4-(thiomorpholinomethyl)phenyl ketone is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : Cyclohexyl[4-(thiomorpholinomethyl)phenyl]methanone

- Molecular Formula : C17H23NOS

- CAS Number : 898783-32-9

The compound features a cyclohexyl group, a thiomorpholine moiety, and a phenyl ketone structure, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Modulation of Receptor Activity : It can interact with G protein-coupled receptors (GPCRs), influencing cellular responses related to inflammation and immune response.

- Induction of Apoptosis : The compound has been shown to promote programmed cell death in certain cancer cell lines, indicating potential anti-cancer properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were determined as follows:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 250 | Moderate |

| Escherichia coli | 500 | Mild |

| Pseudomonas aeruginosa | >1000 | No activity |

These results suggest that while the compound shows some effectiveness against certain pathogens, its potency varies significantly among different strains.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

- IC50 Values :

- MCF-7 (Breast Cancer): 30 µM

- HeLa (Cervical Cancer): 25 µM

- A549 (Lung Cancer): 35 µM

These findings highlight the potential use of this compound in cancer therapeutics, particularly against specific cancer types.

Case Studies

-

Case Study on Skin Reactions :

A study reported a case of photoallergic contact dermatitis linked to compounds similar to this compound. Patients exhibited reactions upon exposure to sunlight after contact with products containing this compound, emphasizing the need for caution in its use in consumer products . -

Anticancer Research :

A recent investigation into the anticancer properties of cyclohexyl derivatives highlighted their role in inducing apoptosis in MCF-7 cells through mitochondrial pathways. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

常见问题

Q. How should kinetic experiments be designed to study the reduction kinetics of Cyclohexyl 4-(thiomorpholinomethyl)phenyl ketone with sodium borohydride?

Methodological Answer: To study reduction kinetics, adopt a protocol similar to cycloalkyl phenyl ketones . Use sodium borohydride in a polar solvent (e.g., ethanol) under controlled temperatures (0°C, 25°C, 35°C). Monitor the reaction via UV-Vis spectroscopy or quenching at intervals, followed by titration. Ensure pseudo-first-order conditions by maintaining a borohydride excess. Plot ln([ketone]) vs. time to confirm first-order dependence. Reproduce experiments ≥2 times to ensure ≤5% variability in rate constants . For comparison, include reference ketones (e.g., acetophenone) to contextualize reactivity trends.

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Follow protocols for related ketones :

- NMR : Assign peaks for cyclohexyl protons (δ 1.0–2.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and thiomorpholinomethyl groups (δ 2.5–3.5 ppm for S-CH2).

- IR : Confirm C=O stretch (~1680 cm⁻¹) and S-C/N-H stretches (thiomorpholine).

- Mass Spectrometry : Validate molecular ion (M⁺) and fragmentation patterns.

- Chromatography : Use HPLC/GC with standards to assess purity (>98%).

- Microanalysis : Match experimental C, H, N, S% to theoretical values.

Q. What synthetic strategies are effective for introducing thiomorpholinomethyl groups into aromatic ketones?

Methodological Answer: Adapt methods for analogous substituents (e.g., pyrrolidinomethyl ):

- Mannich Reaction : React 4-bromophenyl ketone with thiomorpholine and formaldehyde under basic conditions (e.g., K2CO3).

- Nucleophilic Substitution : Use 4-(chloromethyl)phenyl ketone with thiomorpholine in DMF at 60–80°C.

- Superacid-Mediated Synthesis : As in cyclohexyl phenyl ketone synthesis , employ triflic acid and CO to functionalize aromatic rings, followed by thiomorpholine coupling.

Q. How can substituent effects on ketone reactivity be analyzed via comparative kinetics?

Methodological Answer: Compare rate constants (k) of this compound with analogs (e.g., morpholinomethyl, pyrrolidinomethyl) under identical conditions. Use the Eyring equation to calculate ΔH‡ and ΔS‡, correlating electronic (e.g., sulfur’s electron-withdrawing effect) and steric contributions. Reference cycloalkyl phenyl ketone data , where cyclopentyl (k = 0.36) reacted faster than cyclohexyl (k = 0.25) at 0°C due to reduced ring strain.

Advanced Research Questions

Q. How can contradictory kinetic data (e.g., unexpected rate constants) be resolved?

Methodological Answer: Case Study: Cyclohexyl phenyl ketone exhibited slower reduction than cyclopentyl phenyl ketone despite lower strain . Resolve discrepancies by:

- Conformational Analysis : Use X-ray crystallography or DFT to assess ground-state vs. transition-state geometries.

- Physical Property Correlation : Compare rates with diffusion coefficients or heats of combustion to identify outliers.

- Isotopic Labeling : Track hydride transfer efficiency via deuterated borohydride (e.g., NaBD4).

- Solvent Effects : Test in aprotic solvents (e.g., THF) to minimize hydrogen bonding interference.

Q. How does the thiomorpholinomethyl group influence reaction mechanisms compared to non-sulfur analogs?

Methodological Answer:

- Electrochemistry : Cyclic voltammetry reveals sulfur’s redox activity (e.g., thiomorpholine’s lone pairs may stabilize intermediates).

- Kinetic Isotope Effects (KIE) : Compare kH/kD for C-H vs. S-H bonds to identify rate-determining steps.

- Spectroscopic Probes : Use in situ FTIR to detect transient intermediates (e.g., borate adducts).

- Comparative Studies : Contrast with morpholinomethyl derivatives to isolate sulfur’s role in transition-state stabilization.

Q. What experimental approaches enable comparative conformational analysis of substituted cyclohexyl phenyl ketones?

Methodological Answer:

- Variable-Temperature NMR : Identify chair-chair flipping barriers in cyclohexyl rings (ΔG‡ ~10–15 kcal/mol).

- NOESY : Detect spatial proximity between thiomorpholinomethyl protons and aromatic/cyclohexyl groups.

- X-ray Diffraction : Resolve crystal packing effects on substituent orientation.

- Vibrational Circular Dichroism (VCD) : Assign absolute configurations in chiral derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。